molecular formula C11H11N3O4S B14294433 5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine CAS No. 114468-13-2

5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine

Cat. No.: B14294433
CAS No.: 114468-13-2
M. Wt: 281.29 g/mol
InChI Key: JOESDKYETBWTEI-UHFFFAOYSA-N
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Description

5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine is a chemical compound known for its unique structure and properties It contains a benzenesulfonyl group attached to a triazine ring, which is further substituted with a methoxy group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine typically involves the reaction of benzenesulfonyl chloride with appropriate triazine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydroxylated triazines, and substituted benzenesulfonyl compounds .

Scientific Research Applications

5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonyl chloride
  • Methoxytriazine derivatives
  • Sulfonamide compounds

Uniqueness

5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

114468-13-2

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

5-(benzenesulfonylmethyl)-3-methoxy-1-oxido-1,2,4-triazin-1-ium

InChI

InChI=1S/C11H11N3O4S/c1-18-11-12-9(7-14(15)13-11)8-19(16,17)10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

JOESDKYETBWTEI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C[N+](=N1)[O-])CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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